4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a heterocyclic compound featuring a benzohydrazide moiety linked to a substituted pyridine ring. The pyridine ring is functionalized with a chlorine atom at position 3 and a trifluoromethyl group at position 5, which enhance its electronic and steric properties.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-1-3-8(4-2-7)12(21)20-18/h1-6H,18H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBYGKBMNLTOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, in the context of agrochemicals, it may inhibit enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This inhibition disrupts the metabolic processes, leading to the death of the target organism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Compound: The phenoxy-methyl bridge increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Compound : The piperazine-carboxamide linker introduces hydrogen-bonding sites, likely improving target binding (e.g., enzyme inhibition) .
- Compound : The semicarbazide group enables condensation reactions, useful in synthesizing heterocycles or metal complexes .
Biological Activity
The compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide (CAS Number: 2085690-69-1) is a notable derivative of hydrazides that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and cholinesterase inhibitory properties, supported by data tables and research findings.
- Molecular Formula: CHClFNO
- Molecular Weight: 295.66 g/mol
- IUPAC Name: this compound
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Klebsiella pneumoniae | 128 µg/mL |
The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections. The presence of electron-withdrawing groups, such as trifluoromethyl and chloro, may enhance its interaction with bacterial cell membranes, contributing to its antibacterial efficacy.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. Studies have reported that it inhibits the growth of various fungal strains, indicating its potential as an antifungal agent.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 64 µg/mL |
Cholinesterase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.
Table 3: Cholinesterase Inhibition by this compound
| Enzyme | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Acetylcholinesterase | 0.25 | Mixed-type | |
| Butyrylcholinesterase | 0.30 | Competitive |
The dual inhibition profile indicates that this compound could be a valuable lead in designing new cholinesterase inhibitors with therapeutic applications in cognitive disorders.
Study on Antibacterial Properties
A study conducted by Abdel-Galil et al. (2021) synthesized a series of hydrazones derived from benzohydrazide compounds, including derivatives of This compound . The results demonstrated that these compounds significantly inhibited the growth of various bacterial strains, emphasizing the importance of structural modifications in enhancing biological activity .
Study on Cholinesterase Inhibition
In another investigation, researchers explored the hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide for their ability to inhibit AChE and BuChE. The findings revealed that certain derivatives exhibited potent inhibitory effects, with implications for developing new treatments for Alzheimer's disease . The structure–activity relationship analysis indicated that modifications in the hydrazone structure could lead to enhanced enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
